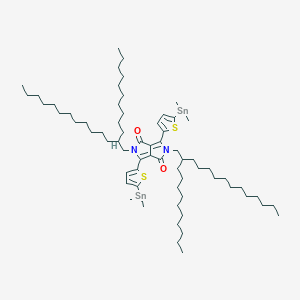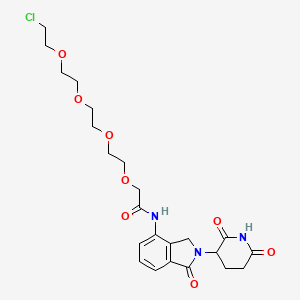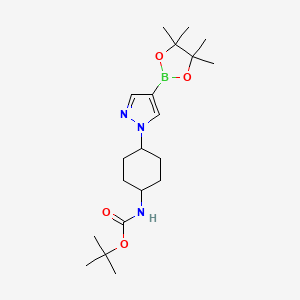
Piperidine, 4-fluoro-, ion(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 4-fluoro-, ion(1-) is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-fluoro-, ion(1-) typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable piperidine precursor under specific conditions. The reaction often requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of fluorinated piperidines often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or rhodium, can enhance the efficiency of the fluorination process. Additionally, multi-component reactions and organocatalysis are explored to streamline the synthesis and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 4-fluoro-, ion(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Oxidation: N-oxides of piperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Piperidine, 4-fluoro-, ion(1-) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Piperidine, 4-fluoro-, ion(1-) involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to receptors and enzymes. For instance, it may interact with G-protein coupled receptors or ion channels, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound without fluorine substitution.
3-Fluoropiperidine: A fluorinated derivative with the fluorine atom at the 3-position.
4-Chloropiperidine: A halogenated derivative with a chlorine atom at the 4-position.
Uniqueness
Piperidine, 4-fluoro-, ion(1-) is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can enhance its pharmacokinetic and physicochemical properties, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C5H9FN- |
|---|---|
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
4-fluoropiperidin-1-ide |
InChI |
InChI=1S/C5H9FN/c6-5-1-3-7-4-2-5/h5H,1-4H2/q-1 |
Clave InChI |
OCBRLKYTIMESSX-UHFFFAOYSA-N |
SMILES canónico |
C1C[N-]CCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)






![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)





